2,4-Difluoro-3-chloroanisole
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Overview
Description
2,4-Difluoro-3-chloroanisole is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of two fluorine atoms and one chlorine atom attached to an anisole ring, making it a valuable subject for scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-chloroanisole typically involves the fluorination and chlorination of anisole derivatives. One common method includes the use of 2,4-difluoroanisole as a starting material, followed by chlorination under controlled conditions . The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-3-chloroanisole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine and chlorine atoms.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Formation of various substituted anisoles.
Oxidation Products: Formation of quinones.
Reduction Products: Formation of hydroxy derivatives.
Scientific Research Applications
2,4-Difluoro-3-chloroanisole has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-chloroanisole involves its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing fluorine and chlorine atoms influence its reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes .
Comparison with Similar Compounds
2,4-Difluoroanisole: Similar in structure but lacks the chlorine atom.
3,5-Difluoroanisole: Contains fluorine atoms at different positions on the anisole ring.
2,4-Dichloroanisole: Contains chlorine atoms instead of fluorine.
Uniqueness: 2,4-Difluoro-3-chloroanisole is unique due to the combination of both fluorine and chlorine atoms on the anisole ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-chloro-1,3-difluoro-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c1-11-5-3-2-4(9)6(8)7(5)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCPDLGXNVBGMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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